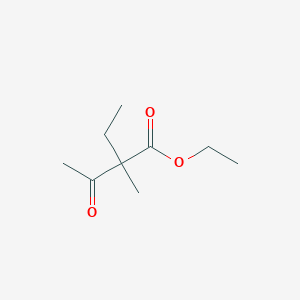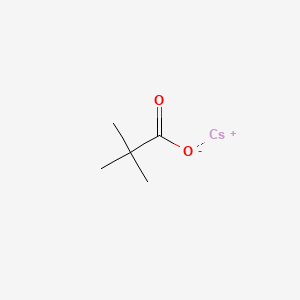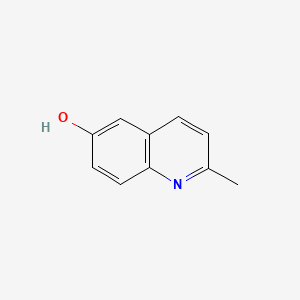
2-甲基喹啉-6-醇
描述
2-Methylquinolin-6-ol is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. It is characterized by a quinoline core structure with a methyl group at the 2-position and a hydroxyl group at the 6-position. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
科学研究应用
2-Methylquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound in drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects, including its use as an antimalarial and anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and as a precursor for various functional materials.
作用机制
Quinolines are a class of organic compounds with a double-ring structure, which includes a benzene ring fused to a pyridine ring. Quinolines are known to have diverse pharmacological properties and are used as a scaffold in medicinal chemistry for drug discovery . They have been found to exhibit antimicrobial, antifungal, antimalarial, and anti-inflammatory activities .
The mechanism of action, pharmacokinetics, and the effect of environmental factors on the action of a quinoline derivative would depend on its specific chemical structure, including the type and position of any functional groups. These properties would also be influenced by the specific biological targets of the compound, which could include various enzymes, receptors, or cellular structures .
生化分析
Biochemical Properties
2-Methylquinolin-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a ligand for metal complexes, which can influence enzymatic activities. The compound’s hydroxyl group allows it to form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and function. Additionally, 2-Methylquinolin-6-ol can chelate metal ions, affecting metalloenzymes’ activity and stability .
Cellular Effects
2-Methylquinolin-6-ol impacts various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in non-small cell lung cancer cells, derivatives of 2-Methylquinolin-6-ol have shown antiproliferative activity by inhibiting epidermal growth factor receptor (EGFR) and histone deacetylase (HDAC), leading to reduced cell growth and increased apoptosis . This compound can also modulate the phosphorylation of key signaling proteins such as AKT and ERK, thereby affecting cell survival and proliferation.
Molecular Mechanism
At the molecular level, 2-Methylquinolin-6-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits EGFR by binding to its active site, preventing the phosphorylation of downstream signaling molecules. Additionally, 2-Methylquinolin-6-ol can act as an HDAC inhibitor, leading to increased acetylation of histones and changes in gene expression . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylquinolin-6-ol can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 2-Methylquinolin-6-ol remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in vitro and in vivo has been associated with sustained inhibition of target enzymes and prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of 2-Methylquinolin-6-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing harmful side effects.
Metabolic Pathways
2-Methylquinolin-6-ol is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites may retain some biological activity or be further processed for excretion. The compound’s interaction with enzymes such as cytochrome P450 can influence its metabolic fate and impact metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Methylquinolin-6-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich environments, potentially affecting its localization and activity .
Subcellular Localization
The subcellular localization of 2-Methylquinolin-6-ol is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA and histones, influencing gene expression . Understanding its subcellular distribution helps elucidate its mechanisms of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinolin-6-ol can be achieved through several classical methods, including the Skraup, Doebner-Von Miller, and Friedländer syntheses. These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.
Skraup Synthesis: This method involves the cyclization of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Doebner-Von Miller Synthesis: This method uses aniline and α,β-unsaturated carbonyl compounds in the presence of a base.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone, followed by cyclization under acidic or basic conditions.
Industrial Production Methods: Industrial production of 2-Methylquinolin-6-ol often employs optimized versions of these classical methods, with a focus on yield, purity, and cost-effectiveness. The use of catalysts, such as transition metals, and green chemistry approaches, such as microwave-assisted synthesis, are common in industrial settings .
化学反应分析
Types of Reactions: 2-Methylquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
相似化合物的比较
2-Methylquinolin-6-ol can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound without any substituents.
2-Methylquinoline: Lacks the hydroxyl group at the 6-position.
6-Hydroxyquinoline: Lacks the methyl group at the 2-position.
Uniqueness: The presence of both the methyl group at the 2-position and the hydroxyl group at the 6-position gives 2-Methylquinolin-6-ol unique chemical and biological properties, making it more versatile in various applications compared to its analogs .
属性
IUPAC Name |
2-methylquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-6-9(12)4-5-10(8)11-7/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSQQASIZNTRAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344091 | |
| Record name | 2-methylquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-21-8 | |
| Record name | 2-methylquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxy-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Methylquinolin-6-ol derivatives interesting for cancer therapy?
A1: The research paper highlights that incorporating a 2-Methylquinolin-6-ol scaffold into certain compounds results in dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDAC). [] This dual inhibition is of particular interest for cancer therapy as both EGFR and HDAC play significant roles in tumor growth and progression. Targeting both pathways simultaneously with a single molecule could potentially lead to enhanced efficacy and overcome resistance mechanisms often encountered with single-target therapies.
Q2: What structural modifications were explored in this study and how did they impact activity?
A2: The study focused on modifying the 4-position of the 2-Methylquinolin-6-ol core with various (3,4-dichlorophenyl)amino groups. [] These modifications were designed based on structure-activity relationship (SAR) studies and aimed to optimize interactions with both EGFR and HDAC. The researchers observed that specific substitutions on the (3,4-dichlorophenyl)amino group significantly influenced potency against both targets. These findings highlight the importance of carefully tuning the chemical structure to achieve optimal dual inhibition.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


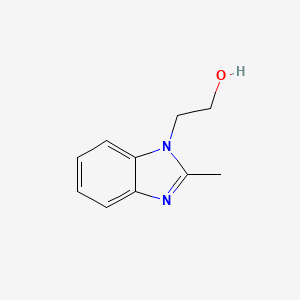
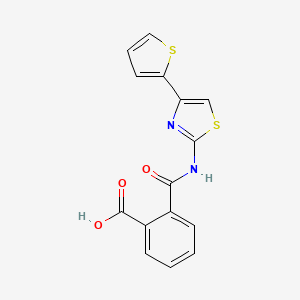
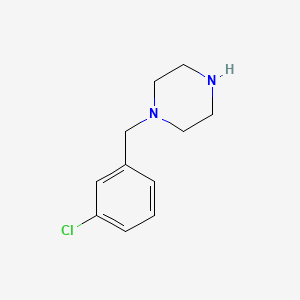
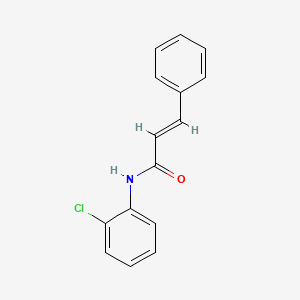
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)

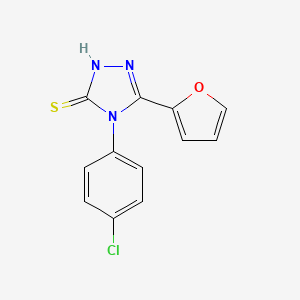


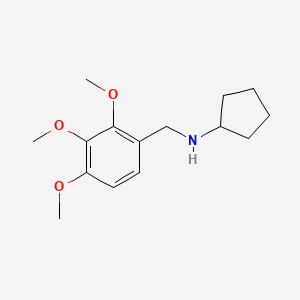
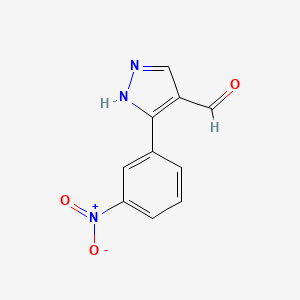
![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B1349064.png)
